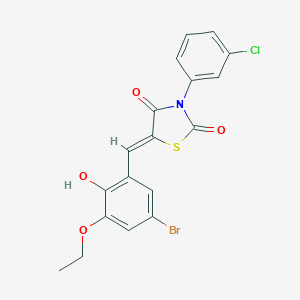
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as BTEC, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. BTEC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of BTEC involves the modulation of various signaling pathways. BTEC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. BTEC also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. Furthermore, BTEC has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
BTEC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTEC has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, BTEC has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. In addition, BTEC has not been extensively studied in animal models, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of BTEC. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action in more detail, particularly with respect to its modulation of various signaling pathways. Furthermore, future studies could focus on improving the solubility and bioavailability of BTEC, which could enhance its potential for clinical applications.
Métodos De Síntesis
BTEC can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenylthiourea in the presence of a base catalyst, followed by cyclization with chloroacetic acid. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
BTEC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BTEC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, via the NF-κB pathway. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
Nombre del producto |
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13BrClNO4S |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-2-25-14-8-11(19)6-10(16(14)22)7-15-17(23)21(18(24)26-15)13-5-3-4-12(20)9-13/h3-9,22H,2H2,1H3/b15-7- |
Clave InChI |
AAINBKQYOURRRV-CHHVJCJISA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
SMILES |
CCOC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
SMILES canónico |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)

![(5-bromo-4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301113.png)
![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)


![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)
![3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301129.png)